molecular formula C24H32FN3O3 B6000787 Ethyl 3-[(4-fluorophenyl)methyl]-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-3-carboxylate

Ethyl 3-[(4-fluorophenyl)methyl]-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-3-carboxylate

Cat. No.: B6000787
M. Wt: 429.5 g/mol
InChI Key: LNLLVGPPCAHSKR-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-fluorophenyl)methyl]-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a fluorophenyl group, and a trimethylpyrazolyl moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-fluorophenyl)methyl]-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-3-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the trimethylpyrazolyl moiety. Common synthetic routes may include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of Trimethylpyrazolyl Moiety: The trimethylpyrazolyl moiety can be attached through condensation reactions with suitable pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-fluorophenyl)methyl]-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[(4-fluorophenyl)methyl]-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-fluorophenyl)methyl]-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(4-fluorophenyl)methyl]-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

ethyl 3-[(4-fluorophenyl)methyl]-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN3O3/c1-5-31-23(30)24(15-19-7-9-20(25)10-8-19)13-6-14-28(16-24)22(29)12-11-21-17(2)26-27(4)18(21)3/h7-10H,5-6,11-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLLVGPPCAHSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)CCC2=C(N(N=C2C)C)C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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